

Compound of Interest

Compound Name: Sirpiglenastat

Cat. No.: B10857805

Sirpiglenastat in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirpiglenastat (DRP-104) is an investigational, broad-acting glutamine antagonist emerging as a promising therapeutic agent for non-small cell lung

Mechanism of Action

Sirpiglenastat's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes by its active form, DON.^{[3][4]} This b

The dual action of **Sirpiglenastat** includes:

- Direct Tumor Cell Inhibition: By blocking glutamine metabolism, **Sirpiglenastat** leads to a metabolic crisis within cancer cells, inhibiting the syntheses
- Immune Microenvironment Remodeling: The inhibition of glutamine metabolism in the tumor microenvironment increases the availability of glutamine

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5.1.1. Materials and Reagents:

- NSCLC cell line (e.g., with KEAP1 mutation)
- Appropriate cell culture medium and supplements
- Immunocompetent mice (e.g., C57BL/6)
- **Sirpiglenastat** (DRP-104)
- Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Calipers
-

Sterile syringes and needles

5.1.2. Procedure:

- Cell Culture: Culture NSCLC cells under standard conditions to logarithmic growth phase.
- Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Drug Administration: Administer **Sirpigenastat** or vehicle control via the desired route (e.g., subcutaneous).
- Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

- Analysis: Excise tumors for further analysis, such as immunohistochemistry, western blotting, or metabolomic

In Vitro Cell Viability Assay

5.2.1. Materials and Reagents:

- NSCLC cell lines
- 96-well plates
- Cell culture medium
- **Sirpigenastat**
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

5.2.2. Procedure:

- Cell Seeding: Seed NSCLC cells in 96-well plates at a predetermined density.
- Drug Treatment: After cell attachment, treat the cells with a serial dilution of **Sirpiglenastat**.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbance.
- Data Analysis: Calculate the IC50 values to determine the concentration of **Sirpiglenastat** required to inhibit cell growth.

Conclusion and Future Directions

Sirpiglenastat represents a novel and promising therapeutic strategy for NSCLC, particularly for tumors with ;

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